4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide 4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941968-06-5
VCID: VC4150866
InChI: InChI=1S/C20H13F2N3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2
SMILES: C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)F
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4

4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 941968-06-5

Cat. No.: VC4150866

Molecular Formula: C20H13F2N3OS

Molecular Weight: 381.4

* For research use only. Not for human or veterinary use.

4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941968-06-5

Specification

CAS No. 941968-06-5
Molecular Formula C20H13F2N3OS
Molecular Weight 381.4
IUPAC Name 4-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H13F2N3OS/c21-14-6-4-13(5-7-14)19(26)25(12-16-3-1-2-10-23-16)20-24-17-9-8-15(22)11-18(17)27-20/h1-11H,12H2
Standard InChI Key IJISDCOMAHSIDV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Introduction

4-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: A Synthesis and Pharmacological Profile

Synthesis and Manufacturing

The synthesis of this compound typically involves stepwise coupling reactions (Fig. 1):

  • Benzothiazole formation: 6-Fluorobenzo[d]thiazol-2-amine is synthesized via cyclization of 6-fluoro-2-aminothiophenol derivatives.

  • Benzamide preparation: 4-Fluorobenzoyl chloride reacts with pyridin-2-ylmethylamine to form the benzoate intermediate.

  • Final coupling: The benzothiazole amine is coupled with the benzamide intermediate under anhydrous conditions (e.g., DMF with K2CO3).

Key Challenges:

  • Regioselectivity: Ensuring fluorine placement at the 6-position on the benzothiazole and 4-position on the benzamide.

  • Purification: Chromatographic methods (e.g., HPLC) are critical due to potential side reactions.

Biological Activities and Pharmacological Profile

This compound belongs to a class of fluorinated benzothiazole-benzamide hybrids with documented anticancer and antimicrobial properties.

Anticancer Activity

Benzothiazole derivatives inhibit cellular proliferation by targeting enzymes like COX-2 or interacting with DNA. For example, structurally related compounds show cytotoxicity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines.

CompoundCancer Cell LineIC₅₀ (μM)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideMCF-77.7 ± 0.8
Analog with 4-fluoro substitutionDU-1459.2 ± 1.5

Antimicrobial Properties

Benzothiazole derivatives exhibit antitubercular activity, as shown in in vitro MIC (Minimum Inhibitory Concentration) studies :

CompoundMIC (μg/mL)Target Pathogen
6-fluorobenzo[d]thiazol-2-yl acetamide0.08Mycobacterium tuberculosis
4-fluoro analog0.09M. tuberculosis

Comparative Analysis with Analogues

The compound’s fluorine substitutions differentiate it from non-fluorinated analogues, potentially altering pharmacokinetics and target binding:

CompoundFluorine PositionBiological ActivityCAS
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide6-position (benzothiazole)Anticancer, antimicrobial941926-45-0
4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide4-position (both rings)Enhanced stability, reduced toxicity941926-09-6

Challenges and Future Directions

  • Bioavailability: Fluorine’s electron-withdrawing effects may reduce solubility, necessitating prodrug strategies.

  • Toxicity: Structural modifications (e.g., pyridinylmethyl) aim to balance efficacy and safety.

  • Target Identification: Computational docking studies are needed to clarify interactions with oncogenic kinases or bacterial enzymes .

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